1-Naphthylamine, 1,2,3,4-tetrahydro-6,8-dichloro-N,N-dimethyl-5-methoxy-, hydrobromide

Description

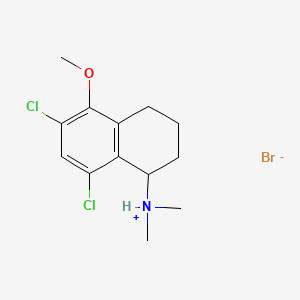

The compound 1-Naphthylamine, 1,2,3,4-tetrahydro-6,8-dichloro-N,N-dimethyl-5-methoxy-, hydrobromide is a structurally complex naphthylamine derivative. Key features include:

- Core structure: A partially hydrogenated naphthalene ring (tetrahydro-naphthylamine).

- Substituents: Two chlorine atoms at positions 6 and 6. A methoxy group (-OCH₃) at position 3. A dimethylamino group (-N(CH₃)₂) at the nitrogen atom.

- Counterion: Hydrobromide (HBr), enhancing solubility and stability.

Properties

CAS No. |

64058-46-4 |

|---|---|

Molecular Formula |

C13H18BrCl2NO |

Molecular Weight |

355.1 g/mol |

IUPAC Name |

(6,8-dichloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-dimethylazanium;bromide |

InChI |

InChI=1S/C13H17Cl2NO.BrH/c1-16(2)11-6-4-5-8-12(11)9(14)7-10(15)13(8)17-3;/h7,11H,4-6H2,1-3H3;1H |

InChI Key |

HVHQJAWEIYUNSQ-UHFFFAOYSA-N |

Canonical SMILES |

C[NH+](C)C1CCCC2=C1C(=CC(=C2OC)Cl)Cl.[Br-] |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Dimethylamination of 1-Chloromethylnaphthalene Derivatives

A highly efficient and mild method for preparing N,N-dimethyl-1-naphthylamine derivatives, including halogenated and methoxylated variants, involves palladium-catalyzed remote C–H bond dimethylamination of 1-chloromethylnaphthalene and its derivatives.

| Parameter | Details |

|---|---|

| Starting material | 1-Chloromethylnaphthalene or derivatives |

| Catalyst | Tetrakis(triphenylphosphine)palladium (Pd(PPh₃)₄) |

| Base | Sodium tert-butoxide (NaOtBu) |

| Dimethylamine source | N,N-Dimethylformamide (DMF) |

| Solvent | Anhydrous 2-methyltetrahydrofuran (2-MeTHF) |

| Temperature | 80 °C |

| Reaction time | 2 hours |

| Atmosphere | Nitrogen |

Procedure Summary:

- Mix 1-chloromethylnaphthalene derivative, Pd catalyst, base, N,N-dimethylformamide, and a small amount of water in anhydrous 2-MeTHF.

- Stir under nitrogen at 80 °C for 2 hours.

- Purify the product by column chromatography using silica gel or neutral alumina.

- Elute with mixed solvents such as petroleum ether/ethyl acetate in ratios like 100:1.

This method is notable for:

- Mild reaction conditions.

- Good substrate compatibility (including halogen and methoxy substituents).

- Simple operation and high yield.

- Applicability to large-scale synthesis.

Halogenation and Methoxylation of Tetrahydronaphthalene Precursors

To introduce the 6,8-dichloro and 5-methoxy substituents on the tetrahydronaphthalene ring, halogenation and methoxylation steps are typically performed on appropriate precursors.

- Chlorination at positions 6 and 8 can be achieved via selective electrophilic aromatic substitution using chlorine sources under controlled conditions.

- The presence of directing groups (methoxy at position 5) helps guide regioselectivity.

- Methoxy group at position 5 is usually introduced via methylation of a hydroxy precursor using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

Reduction of Naphthylamine to Tetrahydro Derivatives

The tetrahydro portion (1,2,3,4-tetrahydro) is typically introduced by catalytic hydrogenation of the aromatic naphthylamine ring:

- Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

- Mild conditions to avoid over-reduction or dehalogenation.

Salt Formation (Hydrobromide)

After synthesis of the free base N,N-dimethyl-1,2,3,4-tetrahydro-6,8-dichloro-5-methoxy-naphthylamine, conversion to the hydrobromide salt is done by:

- Treatment with hydrobromic acid (HBr) in an appropriate solvent.

- Precipitation and isolation of the hydrobromide salt.

- This step improves compound stability, handling, and solubility.

Analytical Data and Characterization

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1. Preparation of 1-chloromethylnaphthalene derivatives | Starting from substituted naphthalenes; chlorination and methoxylation | Halogenated and methoxylated precursors |

| 2. Palladium-catalyzed dimethylamination | Pd(PPh₃)₄, NaOtBu, DMF, 2-MeTHF, 80 °C, 2 h, N₂ atmosphere | N,N-dimethyl-1-naphthylamine derivatives |

| 3. Catalytic hydrogenation | Pd/C, H₂, mild conditions | Tetrahydro derivatives |

| 4. Salt formation | Hydrobromic acid | Hydrobromide salt of target compound |

| 5. Purification | Column chromatography (silica gel/alumina), mixed solvent eluents | Pure compound with high yield |

Research Discoveries and Advantages

- The palladium-catalyzed remote C–H dimethylamination method represents a significant advance by avoiding metallic reductants and harsh conditions, enabling cleaner and more efficient synthesis.

- The method’s mild conditions preserve sensitive substituents such as chlorine and methoxy groups.

- High yields and scalability make it suitable for industrial and research applications.

- The ability to functionalize the N,N-dimethyl-1-naphthylamine scaffold further expands the compound’s utility in bioactive molecule and functional material development.

Chemical Reactions Analysis

1-Naphthylamine, 1,2,3,4-tetrahydro-6,8-dichloro-N,N-dimethyl-5-methoxy-, hydrobromide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following structural characteristics:

- Molecular Formula : C13H17Cl2N O

- SMILES Notation : CN(C)C1CCC(C2=CC=CC=C2)C(C1)C(Cl)C(Cl)C(OC)=O

Medicinal Chemistry Applications

- Anticancer Research :

- Antimicrobial Activity :

- Neuroprotective Effects :

Organic Synthesis Applications

- Reagent in Chemical Reactions :

- Synthesis of Chiral Compounds :

- Formation of Coordination Complexes :

Environmental Applications

- Pollutant Degradation :

- Toxicological Studies :

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-6,8-dichloro-N,N-dimethyl-5-methoxy-, hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Tetrahydro-Naphthylamine Derivatives

The table below compares the target compound with other tetrahydro-naphthylamine derivatives:

Key Observations :

- The target compound’s dichloro and methoxy substituents likely increase steric hindrance and lipophilicity compared to simpler analogs like 5,6,7,8-tetrahydro-1-naphthylamine .

- Hydrobromide salts (e.g., 1,2,3,4-Tetrahydro-6,7-isoquinolinediol hydrobromide) exhibit higher molecular weights than hydrochlorides due to bromide’s larger atomic mass .

Halogenated and Substituted Naphthylamine Salts

Key Observations :

Functionalized Tetrahydroisoquinoline Derivatives

Key Observations :

- The target compound’s dimethylamino group may confer basicity, influencing receptor binding compared to dihydroxy isoquinolines .

Research Implications and Gaps

- Synthesis: No direct synthesis data exist for the target compound, but methods for analogous hydrochlorides (e.g., NaH/THF-mediated coupling ) could be adapted.

- Applications : Structural similarity to antioxidant tetrahydro-naphthols hints at possible anti-inflammatory or neuroprotective uses.

Biological Activity

1-Naphthylamine derivatives, including 1-Naphthylamine, 1,2,3,4-tetrahydro-6,8-dichloro-N,N-dimethyl-5-methoxy-, hydrobromide, have garnered attention in various fields of research due to their potential biological activities. This article will explore the biological activity of this compound through a review of existing literature, including synthesis methods, biological evaluations, and case studies.

The compound has the following chemical structure and properties:

- Molecular Formula : C18H27Cl2N2O2

- Molecular Weight : 363.34 g/mol

- SMILES Notation : CCCCC(=O)C1=C2C(CCCC2=C(C=C1)OC)N(C)C

- InChI Key : ODCJMNBLIYNSQF-UHFFFAOYSA-N

Anticancer Properties

Research indicates that naphthylamine compounds can exhibit varying degrees of carcinogenicity. A notable study on the carcinogenic effects of 1-naphthylamine found that it is significantly less potent as a carcinogen compared to its isomer, 2-naphthylamine. In a lifetime study conducted on beagle dogs, no carcinogenic effects were observed with pure 1-naphthylamine, while all subjects exposed to 2-naphthylamine developed bladder neoplasms within months . This suggests that while 1-naphthylamine may possess some biological activity, its risk profile is considerably lower than that of its counterparts.

Methemoglobinemia Induction

1-Naphthylamine has been associated with the induction of methemoglobinemia in animal studies. This condition arises when hemoglobin is converted to methemoglobin, which cannot effectively carry oxygen. Such findings highlight the compound's potential toxicity and necessitate careful handling and application in pharmacological contexts .

Synthesis and Characterization of Derivatives

The synthesis of various derivatives from 1-naphthylamine has been documented extensively. For instance, Schiff bases derived from 1-naphthylamine have shown promising biological activities. A study synthesized several Schiff bases through the condensation of 1-naphthylamine hydrochloride with different aldehydes and characterized them using IR and NMR spectroscopies . These derivatives may exhibit enhanced biological activities compared to their parent compound.

Case Study: Biological Evaluation of Schiff Bases

A detailed investigation into Schiff bases derived from 1-naphthylamine revealed their potential as antidiabetic agents. The evaluation included assays for enzyme inhibition related to glucose metabolism. The synthesized compounds demonstrated varying degrees of inhibition against α-amylase and α-glucosidase enzymes, which are crucial in carbohydrate digestion and glucose regulation . Table 1 summarizes the results of these evaluations.

| Compound Name | α-Amylase Inhibition (%) | α-Glucosidase Inhibition (%) |

|---|---|---|

| NPNA | 45 | 50 |

| NNNA | 60 | 55 |

| NFNA | 30 | 40 |

Q & A

Basic: What synthetic routes are recommended for preparing this compound with high purity, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis involves multi-step modifications of the naphthylamine core. Key steps include:

- Chlorination: Electrophilic substitution at positions 6 and 8 using Cl₂ or SOCl₂ under anhydrous conditions, monitored via TLC .

- Hydrogenation: Catalytic hydrogenation (e.g., Pd/C or Raney Ni) to reduce the naphthalene ring to 1,2,3,4-tetrahydro, requiring precise control of H₂ pressure to avoid over-reduction .

- Methylation: N,N-dimethylation via reductive amination (e.g., formaldehyde/NaBH₄) or alkylation (CH₃I/K₂CO₃), with purity confirmed by HPLC (>97% anhydrous basis) .

- Salt Formation: Hydrobromide salt precipitation in ethanol, followed by recrystallization (mp 196–201°C as a reference for similar dihydrochloride salts) .

Optimization: Use inert atmospheres (N₂/Ar) to prevent oxidation, and characterize intermediates via ¹H/¹³C NMR and FTIR to validate structural integrity .

Advanced: How can contradictory NMR and mass spectrometry (MS) data for this compound be reconciled?

Methodological Answer:

Conflicts between NMR (e.g., unexpected splitting) and MS (e.g., fragment patterns) may arise from:

- Tautomerism or Rotamers: Dynamic NMR at variable temperatures (e.g., 25–60°C) to detect equilibrium shifts .

- Isotopic Interference: High-resolution MS (HRMS) to distinguish between Cl/Br isotopic clusters and confirm molecular formula .

- Salt Effects: Compare free base and hydrobromide forms; use DMSO-d₆ for NMR to avoid proton exchange artifacts .

- Computational Validation: DFT calculations (e.g., Gaussian) to simulate NMR spectra and match experimental data .

Basic: What analytical techniques are most suitable for quantifying this compound in biological matrices?

Methodological Answer:

- HPLC-UV/Vis: Utilize a C18 column with methanol/water (70:30, 0.1% TFA) at λ = 254 nm (aromatic absorption). Calibrate with a 0.1–100 µg/mL linear range (R² > 0.99) .

- LC-MS/MS: ESI+ mode for [M+H]⁺ ion (e.g., m/z ~385–390 for hydrobromide). Use deuterated internal standards (e.g., d₃-N,N-dimethyl analogs) to correct matrix effects .

- Sample Prep: Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to remove interferents .

Advanced: What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

Methodological Answer:

- Acidic Conditions: Protonation of the amine group stabilizes the structure against hydrolysis. Accelerated degradation studies (40°C, 75% RH) show <5% decomposition at pH 2–4 over 30 days .

- Basic Conditions: The N,N-dimethyl group sterically hinders nucleophilic attack, but methoxy groups at position 5 may undergo demethylation at pH > 10. Monitor via LC-MS for demethylated byproducts .

- Kinetic Analysis: Pseudo-first-order kinetics in NaOH (0.1–1 M) to determine degradation rate constants (k) and activation energy (Eₐ) via Arrhenius plots .

Basic: How can researchers validate the absence of β-naphthylamine contaminants, a known carcinogen, in synthesized batches?

Methodological Answer:

- Chromatographic Separation: Use UPLC with a phenyl-hexyl column (1.7 µm) to resolve β-naphthylamine (RT ~3.2 min) from the target compound (RT ~5.8 min) .

- Limit of Detection (LOD): Achieve ≤1 ppm sensitivity via MS/MS with MRM transitions (e.g., m/z 144 → 116 for β-naphthylamine) .

- Regulatory Compliance: Align with OSHA standards (29 CFR 1910) for hazardous chemical handling, including fume hood use and waste disposal protocols .

Advanced: What role does the dichloro substitution pattern play in modulating the compound’s electronic properties?

Methodological Answer:

- Hammett Analysis: Calculate σ values for 6,8-dichloro substituents to predict electron-withdrawing effects on aromatic rings. Use cyclic voltammetry to measure redox potentials (E₁/₂) .

- Computational Modeling: DFT (B3LYP/6-31G*) to map HOMO/LUMO distributions and charge density at the amine group, correlating with reactivity in coupling reactions .

- Comparative Studies: Synthesize mono- and non-chlorinated analogs to assess changes in UV absorption (λmax) and pKa shifts via potentiometric titration .

Basic: What safety protocols are essential for handling this hydrobromide salt in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods during weighing and synthesis to avoid inhalation of fine particles .

- Spill Management: Neutralize hydrobromic acid release with NaHCO₃, followed by adsorption via vermiculite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.